Diethyl sec-butylmalonate

Description

The exact mass of the compound Diethyl sec-butylmalonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127865. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diethyl sec-butylmalonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl sec-butylmalonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethyl 2-butan-2-ylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-5-8(4)9(10(12)14-6-2)11(13)15-7-3/h8-9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIIZSUOEOUHAIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201263613 | |

| Record name | 1,3-Diethyl 2-(1-methylpropyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201263613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83-27-2 | |

| Record name | 1,3-Diethyl 2-(1-methylpropyl)propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl (1-methylpropyl)malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl sec-butylmalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127865 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl sec-butylmalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl sec-butylmalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30679 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Diethyl 2-(1-methylpropyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201263613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl (1-methylpropyl)malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diethyl sec-butylmalonate chemical properties

An In-depth Technical Guide to the Chemical Properties of Diethyl sec-Butylmalonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl sec-butylmalonate is a substituted malonic ester that serves as a versatile intermediate in organic synthesis. Its unique structural features, particularly the presence of a reactive α-hydrogen and two ester functionalities, make it a valuable building block for the synthesis of a wide array of more complex molecules, including pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of the chemical and physical properties of diethyl sec-butylmalonate, detailed experimental protocols for its synthesis and subsequent reactions, and an exploration of its reactivity.

Chemical and Physical Properties

The fundamental chemical and physical properties of diethyl sec-butylmalonate are crucial for its handling, application in synthetic protocols, and for predicting its behavior in various chemical environments. These properties are summarized in the tables below.

Identifiers and Structure

| Property | Value | Reference |

| IUPAC Name | diethyl 2-(butan-2-yl)propanedioate | [1] |

| CAS Number | 83-27-2 | [2][3][4] |

| Molecular Formula | C₁₁H₂₀O₄ | [4][5][6][7] |

| Molecular Weight | 216.27 g/mol | [4][5] |

| Canonical SMILES | CCOC(=O)C(C(C)CC)C(=O)OCC | [6] |

| InChI | InChI=1S/C11H20O4/c1-5-8(4)9(10(12)14-6-2)11(13)15-7-3/h8-9H,5-7H2,1-4H3 | [4][7][8] |

| InChIKey | MIIZSUOEOUHAIZ-UHFFFAOYSA-N | [4][7][8] |

Physical Properties

| Property | Value | Reference |

| Appearance | Colorless to almost colorless clear liquid | [7] |

| Boiling Point | 110-114 °C at 18 mmHg | [2][9] |

| Density | 0.98 g/cm³ | [2] |

| Refractive Index | 1.4230-1.4260 | [2] |

| Solubility | Chloroform (Slightly), Methanol (Sparingly) | [2] |

| pKa | 13.13 ± 0.46 (Predicted) | [2] |

| Flash Point | 110-114°C/18mm | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis of Diethyl sec-butylmalonate

The most common method for the synthesis of diethyl sec-butylmalonate is the malonic ester synthesis. This involves the alkylation of diethyl malonate with a suitable sec-butyl halide.

Reaction Pathway

The synthesis proceeds via the formation of a resonance-stabilized enolate from diethyl malonate, which then acts as a nucleophile to attack the sec-butyl halide in an SN2 reaction.

References

- 1. pschemicals.com [pschemicals.com]

- 2. DIETHYL SEC-BUTYLMALONATE CAS#: 83-27-2 [chemicalbook.com]

- 3. DIETHYL SEC-BUTYLMALONATE | 83-27-2 [chemicalbook.com]

- 4. Diethyl sec-butylmalonate [webbook.nist.gov]

- 5. DIETHYL SEC-BUTYLMALONATE synthesis - chemicalbook [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. Diethyl sec-Butylmalonate | CymitQuimica [cymitquimica.com]

- 8. DIETHYL SEC-BUTYLMALONATE(83-27-2) 1H NMR [m.chemicalbook.com]

- 9. chemsynthesis.com [chemsynthesis.com]

An In-depth Technical Guide to Diethyl sec-butylmalonate (CAS 83-27-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl sec-butylmalonate (CAS Registry Number: 83-27-2) is a diester of malonic acid that serves as a versatile intermediate in organic synthesis.[1] Its structure, featuring a reactive methylene group flanked by two ester functionalities, makes it a valuable building block for the introduction of a sec-butyl group in the synthesis of more complex molecules, including pharmaceuticals and other fine chemicals.[2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral data of diethyl sec-butylmalonate.

Chemical and Physical Properties

Diethyl sec-butylmalonate is a colorless liquid at room temperature.[1][2] It is soluble in organic solvents such as chloroform and methanol, but has limited solubility in water.[3][4] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of Diethyl sec-butylmalonate

| Property | Value | Reference(s) |

| CAS Number | 83-27-2 | [5][6][7] |

| Molecular Formula | C₁₁H₂₀O₄ | [5][6][7] |

| Molecular Weight | 216.27 g/mol | [5][8] |

| Appearance | Colorless Liquid | [1][3] |

| Boiling Point | 110-114 °C at 18 mmHg | [3][5] |

| Density | 0.980 g/mL | [5] |

| Refractive Index | 1.4230-1.4260 | [3] |

| pKa | 13.13 ± 0.46 (Predicted) | [3] |

| LogP | 1.7749 | [6] |

| Topological Polar Surface Area (TPSA) | 52.6 Ų | [6] |

| EINECS Number | 201-463-3 | [5] |

| MDL Number | MFCD00015194 | [5][6] |

| InChI | InChI=1S/C11H20O4/c1-5-8(4)9(10(12)14-6-2)11(13)15-7-3/h8-9H,5-7H2,1-4H3 | [7][9] |

| InChIKey | MIIZSUOEOUHAIZ-UHFFFAOYSA-N | [7][9] |

| SMILES | CCOC(=O)C(C(C)CC)C(=O)OCC | [5][6] |

| Storage Temperature | 2-8°C | [3] |

Synthesis

The most common method for the synthesis of diethyl sec-butylmalonate is the alkylation of diethyl malonate with a sec-butyl halide. A detailed experimental protocol is provided below, based on a procedure from Organic Syntheses.[10]

Experimental Protocol: Synthesis of Diethyl sec-butylmalonate

This procedure details the alkylation of diethyl malonate using sec-butyl bromide in the presence of sodium ethoxide.

Materials:

-

Absolute ethanol

-

Sodium

-

Diethyl malonate

-

sec-Butyl bromide

-

Water

Equipment:

-

2-L three-necked round-bottomed flask

-

Reflux condenser

-

Mercury-sealed stirrer

-

Dropping funnel

-

Calcium chloride tube

-

Steam cone

-

Distillation apparatus

-

500-ml two-necked flask

-

18-in. Vigreux column

Procedure:

-

In a 2-L three-necked round-bottomed flask equipped with a long, wide-bore reflux condenser, dissolve 35 g (1.52 gram atoms) of sodium in 700 ml of absolute ethanol.

-

Once all the sodium has reacted, place the flask on a steam cone and fit it with a mercury-sealed stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride tube.

-

Heat the solution and add 250 g (1.56 moles) of diethyl malonate in a steady stream with stirring.

-

Following the addition of the diethyl malonate, add 210 g (1.53 moles) of sec-butyl bromide at a rate that maintains reflux due to the heat of the reaction.

-

Stir and reflux the mixture for 48 hours.

-

After the reflux period, replace the reflux condenser with a downward condenser and remove the ethanol by distillation.

-

Treat the residue with 200 ml of water, shake, and allow the layers to separate.

-

Separate the ester layer and distill it from a 500-ml two-necked flask fitted with a well-wrapped 18-in. Vigreux column.

-

Collect the fraction boiling at 110–120°/18–20 mm. This fraction is diethyl sec-butylmalonate. The expected yield is 274–278 g (83–84%).[10]

Synthesis Workflow

Caption: Workflow for the synthesis of diethyl sec-butylmalonate.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of diethyl sec-butylmalonate. While the raw spectra are not provided here, Table 2 summarizes the types of spectral data available for this compound from various suppliers.[9][11]

Table 2: Available Spectroscopic Data for Diethyl sec-butylmalonate

| Spectroscopic Technique | Availability |

| ¹H NMR | Available |

| ¹³C NMR | Available |

| Mass Spectrometry (MS) | Available |

| Infrared (IR) Spectroscopy | Available |

| Raman Spectroscopy | Available |

Applications in Synthesis

Diethyl sec-butylmalonate is a key intermediate in the synthesis of various organic compounds. One notable application is in the preparation of the amino acid dl-isoleucine.[10] The malonic ester synthesis route allows for the formation of α-substituted carboxylic acids, and in this case, the sec-butyl group is introduced via the alkylation of diethyl malonate. It is also used in the synthesis of other fine chemicals and is listed as being used for spices.[12]

Safety Information

Diethyl sec-butylmalonate should be handled in accordance with good laboratory practices. It is recommended to use personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area.[13][14] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[13][15]

Conclusion

Diethyl sec-butylmalonate (CAS 83-27-2) is a valuable synthetic intermediate with well-characterized chemical and physical properties. The established synthesis protocol allows for its efficient preparation, making it readily available for researchers and scientists in the field of organic synthesis and drug development. Its utility in the synthesis of amino acids and other complex molecules underscores its importance as a versatile building block.

References

- 1. DIETHYL SEC-BUTYLMALONATE Organic synthesis intermediates., CasNo.83-27-2 Baoji Guokang Healthchem co.,ltd China (Mainland) [gkhsc.lookchem.com]

- 2. guidechem.com [guidechem.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. CAS 83-27-2: 1,3-Diethyl 2-(1-methylpropyl)propanedioate [cymitquimica.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. chemscene.com [chemscene.com]

- 7. Diethyl sec-butylmalonate [webbook.nist.gov]

- 8. scbt.com [scbt.com]

- 9. DIETHYL SEC-BUTYLMALONATE(83-27-2) 1H NMR [m.chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. DIETHYL SEC-BUTYLMALONATE(83-27-2) MS spectrum [chemicalbook.com]

- 12. watson-int.com [watson-int.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.nl [fishersci.nl]

- 15. chemicalbook.com [chemicalbook.com]

Diethyl sec-Butylmalonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of diethyl sec-butylmalonate, a key intermediate in organic synthesis. It covers the compound's nomenclature, structure, physicochemical properties, and a detailed experimental protocol for its synthesis.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for diethyl sec-butylmalonate is diethyl 2-butan-2-ylpropanedioate .[1] The compound is also known by several synonyms, including diethyl (1-methylpropyl)malonate and sec-butylmalonic acid diethyl ester.[1]

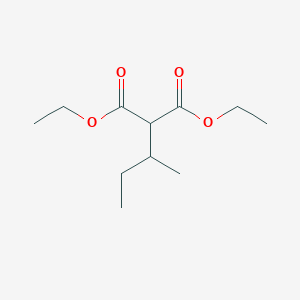

The chemical structure is as follows:

Chemical Formula: C₁₁H₂₀O₄

Molecular Weight: 216.28 g/mol

(Image of the 2D chemical structure of diethyl sec-butylmalonate)

Physicochemical Properties

A summary of the key physical and chemical properties of diethyl sec-butylmalonate is presented in the table below. This data is essential for its handling, application in synthetic procedures, and for predicting its behavior in various chemical environments.

| Property | Value | Reference |

| CAS Number | 83-27-2 | [1] |

| Molecular Formula | C₁₁H₂₀O₄ | [1] |

| Molecular Weight | 216.28 g/mol | |

| Boiling Point | 110-120 °C at 18-20 mmHg | [1] |

| Density | 0.988 g/mL | |

| Refractive Index | 1.425 | |

| Appearance | Colorless to almost colorless clear liquid | |

| InChI | InChI=1S/C11H20O4/c1-5-8(4)9(10(12)14-6-2)11(13)15-7-3/h8-9H,5-7H2,1-4H3 | |

| InChIKey | MIIZSUOEOUHAIZ-UHFFFAOYSA-N | |

| SMILES | CCOC(=O)C(C(C)CC)C(=O)OCC |

Synthesis of Diethyl sec-Butylmalonate: An Experimental Protocol

The synthesis of diethyl sec-butylmalonate is typically achieved through the alkylation of diethyl malonate with a sec-butyl halide. The following protocol is a detailed methodology based on established procedures for malonic ester synthesis.[1][2]

Materials and Equipment

-

Reactants: Diethyl malonate, sodium metal, absolute ethanol, sec-butyl bromide.

-

Apparatus: A 2-liter three-necked round-bottomed flask, reflux condenser with a calcium chloride drying tube, mercury-sealed mechanical stirrer, and a dropping funnel.

Experimental Procedure

-

Preparation of Sodium Ethoxide: In the three-necked flask, add 700 mL of absolute ethanol. Carefully add 35 g (1.52 gram atoms) of sodium, cut into small pieces, to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Allow the reaction to proceed until all the sodium has dissolved, forming a solution of sodium ethoxide in ethanol.

-

Addition of Diethyl Malonate: Heat the sodium ethoxide solution to reflux on a steam cone. While stirring, add 250 g (1.56 moles) of diethyl malonate in a steady stream from the dropping funnel.

-

Alkylation Reaction: Following the addition of diethyl malonate, add 210 g (1.53 moles) of sec-butyl bromide from the dropping funnel at a rate that maintains a gentle reflux of the reaction mixture.

-

Reflux: After the addition of sec-butyl bromide is complete, continue to stir and reflux the mixture for 48 hours to ensure the completion of the alkylation reaction.

-

Work-up and Isolation:

-

After the reflux period, remove the ethanol by distillation.

-

To the residue, add 200 mL of water and shake the mixture.

-

Allow the layers to separate and collect the upper ester layer.

-

Purify the crude diethyl sec-butylmalonate by vacuum distillation, collecting the fraction that boils at 110–120 °C under a pressure of 18–20 mmHg.

-

The expected yield of diethyl sec-butylmalonate is approximately 274–278 g (83–84%).[1]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of diethyl sec-butylmalonate.

References

An In-depth Technical Guide to the Synthesis of Diethyl sec-Butylmalonate from Diethyl Malonate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis of diethyl sec-butylmalonate, a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals. The core of this synthesis is the alkylation of diethyl malonate, a classic and versatile method in organic chemistry for forming carbon-carbon bonds.

Core Reaction Mechanism

The synthesis of diethyl sec-butylmalonate from diethyl malonate is achieved through a malonic ester synthesis. This reaction proceeds in two primary steps:

-

Enolate Formation: Diethyl malonate is deprotonated by a strong base, typically sodium ethoxide, at the α-carbon (the carbon between the two carbonyl groups).[1][2] The acidity of these α-hydrogens (pKa ≈ 13) allows for the ready formation of a resonance-stabilized enolate ion.[2][3] The use of sodium ethoxide as the base is crucial when diethyl malonate is the starting material to prevent transesterification, a potential side reaction.[1][4]

-

Nucleophilic Substitution: The resulting enolate ion acts as a potent nucleophile.[1] It attacks the electrophilic carbon of an alkyl halide, in this case, 2-bromobutane (sec-butyl bromide), via an SN2 reaction.[3][5] This step displaces the bromide ion and forms the C-C bond, yielding diethyl sec-butylmalonate.

It is important to note that secondary halides like 2-bromobutane can also undergo a competing E2 elimination reaction, which would form an alkene as a byproduct.[2][4] Careful control of reaction conditions is therefore necessary to favor the desired substitution reaction.

Reaction Pathway Visualization

The following diagram illustrates the overall reaction pathway for the synthesis of diethyl sec-butylmalonate.

Caption: Reaction scheme for the synthesis of diethyl sec-butylmalonate.

Detailed Experimental Protocol

The following protocol is adapted from a procedure published in Organic Syntheses, a highly reliable source for organic chemistry preparations.[6]

Apparatus Setup:

-

A 2-liter, three-necked, round-bottomed flask is equipped with a long, wide-bore reflux condenser, a mercury-sealed mechanical stirrer, and a dropping funnel.

-

A calcium chloride tube is placed atop the reflux condenser to protect the reaction from atmospheric moisture.[6]

Procedure:

-

Sodium Ethoxide Formation: 700 mL of absolute ethanol is added to the flask. 35 g (1.52 gram atoms) of sodium, cut into small pieces, is added cautiously. The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.[6]

-

Enolate Formation: The flask is heated on a steam cone. 250 g (1.56 moles) of diethyl malonate is added in a steady stream from the dropping funnel while stirring.[6]

-

Alkylation: Following the addition of diethyl malonate, 210 g (1.53 moles) of sec-butyl bromide is added via the dropping funnel at a rate that maintains a gentle reflux from the heat of the reaction.[6]

-

Reaction Completion: After the addition is complete, the mixture is stirred and heated under reflux for 48 hours to drive the reaction to completion.[6]

-

Workup and Isolation:

-

The reflux condenser is replaced with a condenser for distillation, and the ethanol is removed by distillation.[6]

-

The cooled residue is treated with 200 mL of water and shaken. The mixture is allowed to stand until two distinct layers form.[6]

-

The upper ester layer is separated from the aqueous layer.[6]

-

-

Purification:

Data Presentation

The following tables summarize the quantitative data for this synthesis.

Table 1: Reactant and Reagent Quantities

| Compound | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Volume (mL) |

|---|---|---|---|---|

| Sodium | 22.99 | 35 | 1.52 | - |

| Absolute Ethanol | 46.07 | - | - | 700 |

| Diethyl Malonate | 160.17 | 250 | 1.56 | - |

| sec-Butyl Bromide | 137.02 | 210 | 1.53 | - |

Table 2: Reaction Conditions and Product Specifications

| Parameter | Value | Reference |

|---|---|---|

| Reaction Time | 48 hours | [6] |

| Reaction Temperature | Reflux | [6] |

| Product Yield (mass) | 274–278 g | [6] |

| Product Yield (%) | 83–84% | [6] |

| Product Boiling Point | 110–120°C / 18–20 mm Hg | [6] |

| Product Molecular Formula | C11H20O4 | [7] |

| Product Molecular Weight | 216.27 g/mol |[7] |

Potential Side Reactions and Mitigation Strategies

A successful synthesis requires minimizing potential side reactions. The primary concerns for this specific alkylation are summarized below.

Table 3: Common Side Reactions and Troubleshooting

| Side Product | Cause | How to Minimize |

|---|---|---|

| Dialkylated Diethyl Malonate | Reaction of the mono-alkylated product with a second equivalent of alkyl halide.[4] | Use a slight excess of diethyl malonate relative to the alkyl halide and base. Ensure slow, controlled addition of the alkylating agent.[4] |

| Butene (Alkene) | E2 elimination of sec-butyl bromide, which is a secondary halide.[4] | Maintain a controlled temperature. While secondary halides are more prone to elimination, the conditions of the malonic ester synthesis generally favor substitution.[2][4] |

| Hydrolyzed Product | Presence of water during the reaction or workup can hydrolyze the ester groups.[4] | Use anhydrous (absolute) ethanol and protect the reaction from atmospheric moisture with a drying tube.[4][6] |

| Transesterified Product | Use of an alkoxide base that does not match the ester's alcohol component (e.g., sodium methoxide with diethyl malonate).[4] | Always use a matching alkoxide base; for diethyl malonate, sodium ethoxide is the correct choice.[4] |

Logical Workflow for Synthesis

The following diagram outlines the logical workflow from preparation to final product purification.

Caption: Experimental workflow for diethyl sec-butylmalonate synthesis.

References

Spectroscopic Profile of Diethyl sec-butylmalonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl sec-butylmalonate (CAS No. 83-27-2), a key intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Data Presentation

The quantitative spectroscopic data for Diethyl sec-butylmalonate is summarized in the tables below for efficient reference and comparison.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 4.19 | Quartet | 4H | -O-CH₂ -CH₃ |

| 3.15 | Doublet | 1H | -CH (COOEt)₂ |

| 2.05 | Multiplet | 1H | -CH₂-CH (CH₃)-CH₂- |

| 1.45 | Multiplet | 2H | -CH₂ -CH(CH₃)-CH₂- |

| 1.26 | Triplet | 6H | -O-CH₂-CH₃ |

| 0.91 | Triplet | 3H | -CH₂-CH₃ |

| 0.88 | Doublet | 3H | -CH(CH₃ )- |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 168.5 | C =O |

| 61.3 | -O-CH₂ -CH₃ |

| 56.5 | -CH (COOEt)₂ |

| 35.8 | -CH₂-CH (CH₃)-CH₂- |

| 26.4 | -CH₂ -CH(CH₃)-CH₂- |

| 14.1 | -O-CH₂-CH₃ |

| 11.8 | -CH₂-CH₃ |

| 11.5 | -CH(CH₃ )- |

Table 3: Infrared (IR) Spectroscopy Data (Liquid Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2965-2875 | Strong | C-H stretch (alkane) |

| 1735 | Strong | C=O stretch (ester) |

| 1250-1020 | Strong | C-O stretch (ester) |

Table 4: Mass Spectrometry Data (Electron Ionization, 70 eV)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 216 | 5 | [M]⁺ (Molecular Ion) |

| 171 | 95 | [M - OCH₂CH₃]⁺ |

| 160 | 100 | [M - C₄H₉ + H]⁺ |

| 143 | 40 | [M - COOCH₂CH₃]⁺ |

| 115 | 55 | [C₆H₇O₂]⁺ |

| 88 | 80 | [C₄H₈O₂]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of Diethyl sec-butylmalonate was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1] The solution was transferred to a 5 mm NMR tube.[1]

-

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16 scans.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 scans.

-

-

Processing: The collected Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: A drop of neat Diethyl sec-butylmalonate liquid was placed between two polished sodium chloride (NaCl) plates to form a thin liquid film.[2]

-

Instrumentation: The spectrum was recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Processing: The final spectrum was generated by ratioing the sample spectrum against the background spectrum, resulting in a transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample was introduced into the mass spectrometer via direct injection or through a gas chromatography (GC) column.

-

Instrumentation: A mass spectrometer operating in Electron Ionization (EI) mode was used.

-

Ionization: The sample molecules were bombarded with a beam of high-energy electrons (70 eV) to induce ionization and fragmentation.[4]

-

Mass Analysis: The resulting positively charged ions were accelerated and separated based on their mass-to-charge (m/z) ratio by a quadrupole or magnetic sector mass analyzer.[4]

-

Detection: An electron multiplier detector recorded the abundance of each ion. The resulting data was plotted as a mass spectrum, showing relative intensity versus m/z.

Visualization of Experimental Workflow

The logical flow from sample preparation to data analysis for characterizing Diethyl sec-butylmalonate is depicted below.

Caption: Workflow for Spectroscopic Analysis.

References

Diethyl sec-butylmalonate safety data sheet and handling precautions

This guide provides comprehensive safety data and detailed handling precautions for diethyl sec-butylmalonate, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets to ensure a thorough understanding of its properties and the necessary safety measures for laboratory use.

Chemical and Physical Properties

Diethyl sec-butylmalonate is a colorless liquid.[1] Understanding its physical and chemical properties is fundamental to its safe handling and use in experimental settings.

| Property | Value | Source |

| CAS Number | 83-27-2 | [2][3][4][5] |

| Molecular Formula | C₁₁H₂₀O₄ | [5] |

| Molecular Weight | 216.27 g/mol | [5] |

| Appearance | Colorless liquid/oil | [1][3] |

| Odor | Odorless / No information available | [1][6][7] |

| Boiling Point | 110 - 114 °C at 18 mmHg | [1][3] |

| Density | 0.98 g/cm³ | [3] |

| Water Solubility | Insoluble | [1] |

| log Pow (n-butyl isomer) | 3.4 | [7] |

Hazard Identification and Classification

While most safety data sheets for diethyl sec-butylmalonate indicate it is not classified as a hazardous substance, data for structurally related isomers like diethyl n-butylmalonate suggest precautionary measures are warranted.[1][8] The GHS classification for the n-butyl isomer is provided below for reference.

| Hazard Classification | GHS Information | Source |

| Physical Hazards | H227: Combustible liquid | [6][7] |

| Health Hazards | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [9] |

| Signal Word | Warning | [6][9] |

| Pictogram | GHS07 (Exclamation Mark) | [9] |

Experimental Protocol for Safe Handling

Adherence to strict laboratory protocols is essential to minimize risk.

-

Ventilation: Always handle diethyl sec-butylmalonate in a well-ventilated area.[2][10][11] A local exhaust ventilation system, such as a chemical fume hood, is strongly recommended to minimize vapor inhalation.[8][10]

-

Safety Equipment: Ensure a safety shower and an eyewash station are readily accessible in the immediate work area.[10]

Appropriate PPE is mandatory to prevent direct contact with the substance.

| Protection Type | Specification | Source |

| Eye/Face Protection | Chemical safety goggles or glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133 standards. | [1][2][7] |

| Skin Protection | Impervious chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves prior to use.A lab coat or other protective clothing to prevent skin exposure. | [2][7] |

| Respiratory Protection | Not typically required with adequate engineering controls. If ventilation is insufficient or in case of a large release, use a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate filter. | [7][10] |

-

Handling: Avoid contact with skin and eyes.[2][8][11] Do not breathe vapors or mist.[2][6] Keep the substance away from heat, sparks, open flames, and other ignition sources.[2][7][10] Use non-sparking tools to prevent ignition.[2] Wash hands thoroughly after handling.[9]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][6][7][10] Store away from incompatible materials, which include acids, bases, reducing agents, and strong oxidants.[7][10][12]

Emergency Procedures

A clear and immediate response is critical in the event of an emergency.

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[6][7][9] Seek medical attention.[6][7]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[6][7]

-

Inhalation: Remove the individual from exposure and move to fresh air.[6][7][9]

-

Ingestion: Clean mouth with water. Do NOT induce vomiting.[6][9] Get medical attention.[6][7][9]

-

Containment: Immediately remove all sources of ignition.[2][7][10] Ensure adequate ventilation.[2]

-

Cleanup: Absorb the spill with an inert, non-combustible material such as sand, silica gel, or a universal binder.[7][10] Collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[2][7][10]

-

Environmental Precautions: Prevent the chemical from entering drains or waterways.[2][10][13]

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[6][7][9] Water mist can be used to cool closed containers.[6][7]

-

Protective Measures: In the event of a fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][7]

Toxicological and Ecological Information

The toxicological properties of diethyl sec-butylmalonate have not been fully investigated.[7] Data for related compounds is provided for context but should be interpreted with caution.

| Data Type | Value | Species / Conditions | Source |

| Acute Toxicity (Oral LD50) | 14,900 µL/kg | Rat (for Diethyl Malonate) | [14] |

| Acute Toxicity (Oral LD50) | 6,400 mg/kg | Mouse (for Diethyl Malonate) | [14] |

| Skin Irritation | Mild (500 mg/24H) | Rabbit (for Diethyl Malonate) | [14] |

| Ecotoxicity | No specific data available. Do not empty into drains. | - | [7] |

| Persistence/Degradability | No information available. | - | [7] |

Disposal Considerations

Waste disposal must be conducted in accordance with all local, regional, and national regulations. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[7] It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[10] Contaminated packaging should be treated and disposed of in the same manner as the unused product.[10]

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. DIETHYL SEC-BUTYLMALONATE CAS#: 83-27-2 [m.chemicalbook.com]

- 4. DIETHYL SEC-BUTYLMALONATE | 83-27-2 [chemicalbook.com]

- 5. Diethyl sec-butylmalonate [webbook.nist.gov]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. cn.haihangindustry.com [cn.haihangindustry.com]

- 12. ICSC 1739 - DIETHYLMALONATE [chemicalsafety.ilo.org]

- 13. dept.harpercollege.edu [dept.harpercollege.edu]

- 14. westliberty.edu [westliberty.edu]

Physical properties of Diethyl sec-butylmalonate (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of diethyl sec-butylmalonate, specifically its boiling point and density. The information herein is compiled for use by professionals in research and development who require accurate physical data and standardized experimental protocols.

Core Physical Properties

The physical characteristics of diethyl sec-butylmalonate are critical for its handling, purification, and use in synthetic chemistry. The boiling point is a key indicator of volatility and is essential for purification by distillation, while density is important for mass-to-volume conversions and reaction stoichiometry.

Data Summary

The quantitative data for the physical properties of diethyl sec-butylmalonate are summarized in the table below for quick reference.

| Physical Property | Value | Conditions |

| Boiling Point | 110-114 °C | at 18 mmHg |

| Density | 0.980 g/mL | Not specified |

| 0.98 g/cm³ | Not specified |

Experimental Protocols

Accurate determination of physical properties relies on precise and reproducible experimental methods. The following sections detail standardized protocols for measuring the boiling point and density of liquid compounds like diethyl sec-butylmalonate.

Determination of Boiling Point (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-boiling point determination method is often employed.

Apparatus:

-

Thiele tube or similar heating bath (e.g., oil bath)

-

Thermometer

-

Capillary tube (sealed at one end)

-

Sample test tube

-

Heat source (e.g., Bunsen burner or hot plate)

Procedure:

-

A small amount of the liquid sample is placed in the sample test tube.

-

The thermometer is positioned in the test tube with the bulb fully immersed in the liquid.

-

The sealed-end capillary tube is inverted and placed into the sample.

-

The apparatus is heated gently and evenly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is then removed, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

The density of a liquid is its mass per unit volume. A straightforward and common method for determining the density of a liquid involves the use of a pycnometer or, for less stringent accuracy, a graduated cylinder and a balance.

Apparatus:

-

Pycnometer (for high accuracy) or a graduated cylinder

-

Analytical balance

-

Thermometer

Procedure using a Graduated Cylinder:

-

The mass of a clean, dry graduated cylinder is measured using an analytical balance.

-

A known volume of the liquid is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The mass of the graduated cylinder containing the liquid is then measured.

-

The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder.

-

The density is calculated by dividing the mass of the liquid by its volume.

-

The temperature of the liquid should be recorded as density is temperature-dependent.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of a liquid sample.

Caption: Workflow for determining boiling point and density.

An In-depth Technical Guide to the Solubility of Diethyl sec-butylmalonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of diethyl sec-butylmalonate in various organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, particularly in the pharmaceutical industry for the development of new therapeutic agents. This document presents available solubility data, details experimental protocols for solubility determination, and offers a logical workflow for assessing solubility.

Core Principles of Solubility

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. Diethyl sec-butylmalonate, an ester, possesses a moderate polarity. The two ester groups contribute to its polar character, while the sec-butyl and ethyl groups provide a nonpolar, hydrophobic nature. This molecular structure results in good solubility in many common organic solvents and limited solubility in water.

Quantitative and Qualitative Solubility Data

Comprehensive quantitative solubility data for diethyl sec-butylmalonate across a wide range of organic solvents is not extensively available in public literature. The following tables summarize the available quantitative and qualitative data for diethyl sec-butylmalonate and the closely related diethyl butylmalonate.

Table 1: Solubility of Diethyl sec-butylmalonate

| Solvent | Formula | Solubility | Temperature | Notes / Conditions |

| Chloroform | CHCl₃ | Slightly Soluble | Not Specified | |

| Methanol | CH₃OH | Sparingly Soluble[1] | Not Specified |

Table 2: Solubility of Diethyl butylmalonate

| Solvent | Formula | Solubility | Temperature | Notes / Conditions |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 100 mg/mL[2][3] | Not Specified | Ultrasonic assistance may be required.[2] |

| Water | H₂O | 330 mg/L[2][3][4] | 20 °C | Insoluble for most practical applications.[2] |

| Ethanol | C₂H₅OH | Soluble[2] | Not Specified | |

| Diethyl Ether | (C₂H₅)₂O | Soluble[2] | Not Specified | |

| 10% DMSO / 90% Corn Oil | Mixture | ≥ 2.5 mg/mL[2] | Not Specified | |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | Mixture | ≥ 2.5 mg/mL[2] | Not Specified |

For related compounds such as dimethyl n-butylmalonate and diethyl ethylmalonate, good solubility is reported in methanol, ethanol, ether, acetone, and chloroform.[2]

Experimental Protocols for Solubility Determination

The following are generalized protocols for determining the solubility of a liquid solute like diethyl sec-butylmalonate in an organic solvent. These methods can be adapted for qualitative, semi-quantitative, and quantitative assessments.

Materials and Equipment

-

Diethyl sec-butylmalonate

-

A range of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, etc.)

-

Glass vials or test tubes with closures

-

Vortex mixer or magnetic stirrer

-

Analytical balance

-

Pipettes (various volumes)

-

Constant temperature bath (optional, for temperature-controlled studies)

-

Filtration apparatus (e.g., syringe filters)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system (for quantitative analysis)

I. Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Procedure:

-

Preparation: Add 1 mL of the selected organic solvent to a clean, dry vial.

-

Solute Addition: Add approximately 10 mg of diethyl sec-butylmalonate to the solvent.

-

Mixing: Cap the vial and vortex or agitate vigorously for 1-2 minutes.

-

Observation: Visually inspect the solution against a contrasting background.

-

Soluble: The solution is clear and free of any visible particles.

-

Partially Soluble: The solution appears cloudy, or a separate layer of the solute remains.

-

Insoluble: The solute does not dissolve and remains as a distinct phase.

-

-

Documentation: Record the observations for each solvent tested and note the ambient temperature.

II. Semi-Quantitative Solubility Assessment (Titration Method)

This method provides an estimation of the solubility in terms of mass or volume per unit volume of solvent.

Procedure:

-

Initial Setup: Add a precisely measured volume (e.g., 1.0 mL) of the solvent to a vial.

-

Titration: Add small, known volumes (e.g., 10 µL) of diethyl sec-butylmalonate to the solvent. After each addition, cap the vial and vortex until the solute is fully dissolved.

-

Saturation Point: Continue adding the solute until the solution becomes saturated, which is indicated by persistent cloudiness or the formation of a second phase that does not disappear with further mixing.

-

Calculation: Record the total volume of diethyl sec-butylmalonate added before saturation was reached. Calculate the solubility in terms of volume/volume (v/v). This can be converted to mass/volume (e.g., mg/mL) using the density of diethyl sec-butylmalonate.

-

Temperature Control: For more precise measurements, perform the entire procedure in a constant temperature water bath to control for temperature fluctuations that can affect solubility.

III. Quantitative Solubility Determination (Equilibrium Solubility Method)

This method provides a precise measurement of the solubility of a compound in a solvent at a specific temperature.

Procedure:

-

Sample Preparation: Add an excess amount of diethyl sec-butylmalonate to a known volume of the solvent in a sealed vial. The presence of undissolved solute is necessary to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A constant temperature bath and a magnetic stirrer or orbital shaker are recommended.

-

Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solute has settled.

-

Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To remove any undissolved microparticles, filter the collected supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial.

-

Analysis: Dilute the filtered, saturated solution with a suitable solvent and analyze the concentration of diethyl sec-butylmalonate using a calibrated analytical method such as HPLC or GC.

-

Calculation: Based on the measured concentration and the dilution factor, calculate the solubility of diethyl sec-butylmalonate in the solvent at the specified temperature.

Visualizing the Solubility Determination Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a compound like diethyl sec-butylmalonate.

References

Reactivity of the Alpha-Hydrogen in Diethyl sec-Butylmalonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the alpha-hydrogen in diethyl sec-butylmalonate, a mono-substituted derivative of diethyl malonate. The acidity of this specific proton is fundamental to the utility of diethyl sec-butylmalonate as a nucleophile in organic synthesis, particularly in the formation of carbon-carbon bonds. This document will delve into the physicochemical properties that govern the reactivity of the alpha-hydrogen, present detailed experimental protocols for its deprotonation and subsequent alkylation, and provide quantitative data where available. The information is intended to serve as a valuable resource for researchers and professionals involved in synthetic chemistry and drug development.

Introduction

Diethyl malonate and its derivatives are cornerstone reagents in organic synthesis, primarily due to the notable acidity of the alpha-hydrogens situated on the methylene carbon flanked by two electron-withdrawing carbonyl groups. This structural feature facilitates the formation of a resonance-stabilized enolate, a potent carbon nucleophile. Diethyl sec-butylmalonate, a mono-alkylated analogue, retains a single acidic alpha-hydrogen, the reactivity of which is critical for further functionalization. Understanding the factors influencing the acidity and reactivity of this remaining alpha-hydrogen is paramount for its effective application in the synthesis of more complex molecules.

Physicochemical Properties and Acidity of the Alpha-Hydrogen

The reactivity of the alpha-hydrogen in diethyl sec-butylmalonate is intrinsically linked to its acidity, which is quantified by its pKa value. While the pKa of the parent diethyl malonate is approximately 13, allowing for facile deprotonation by moderately strong bases like sodium ethoxide, the introduction of an alkyl substituent, such as a sec-butyl group, alters the electronic and steric environment of the remaining alpha-hydrogen.[1]

Despite this reduced acidity, the alpha-hydrogen of diethyl sec-butylmalonate remains sufficiently acidic to be removed by a strong base, such as sodium ethoxide, to form the corresponding enolate. This enolate is stabilized by resonance, with the negative charge delocalized over the alpha-carbon and the two carbonyl oxygen atoms.

Table 1: Physicochemical and Acidity Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (in DMSO) | Predicted pKa (n-butyl derivative) |

| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 16.4[3] | - |

| Diethyl sec-Butylmalonate | C₁₁H₂₀O₄ | 216.27 | Not Experimentally Determined | 13.47 ± 0.46 |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of diethyl sec-butylmalonate, which involves the deprotonation of diethyl malonate and subsequent alkylation. This procedure demonstrates the reactivity of the alpha-hydrogen in the parent compound, leading to the formation of the title compound.

Synthesis of Diethyl sec-Butylmalonate

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

-

Diethyl malonate

-

sec-Butyl bromide

-

Sodium metal

-

Absolute ethanol

-

Water

-

Anhydrous calcium chloride

Equipment:

-

Round-bottom flask (2-liter, three-necked)

-

Reflux condenser

-

Dropping funnel

-

Mechanical stirrer

-

Heating mantle

-

Distillation apparatus

-

Separatory funnel

-

Vigreux column (18-inch)

Procedure:

-

Preparation of Sodium Ethoxide: In a 2-liter, three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, add 700 mL of absolute ethanol. Carefully add 32.2 g (1.4 gram-atoms) of clean sodium pieces to the ethanol. The reaction is exothermic and may require external cooling to control the rate of reaction.

-

Formation of the Malonate Enolate: Once all the sodium has reacted and the solution has cooled, add 250 g (1.56 moles) of diethyl malonate in a steady stream with stirring.

-

Alkylation: To the resulting clear solution, add 210 g (1.53 moles) of sec-butyl bromide through a dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, heat the mixture to reflux for 2-3 hours until the solution is neutral to moist litmus paper.

-

Work-up: Arrange the apparatus for distillation and remove the excess ethanol. To the residue, add 200 mL of water and shake the mixture thoroughly. Allow the layers to separate and collect the upper ester layer.

-

Purification: Purify the crude diethyl sec-butylmalonate by vacuum distillation using an 18-inch Vigreux column. Collect the fraction boiling at 110–120°C at a pressure of 18–20 mm Hg.

Yield:

-

The reported yield of diethyl sec-butylmalonate is 274–278 g, which corresponds to an 83–84% yield based on sec-butyl bromide.

Data Presentation

Quantitative Data Summary

Table 2: Synthesis of Diethyl sec-Butylmalonate - Reactants and Yield

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles | Yield (%) |

| Diethyl Malonate | 160.17 | 250 | 1.56 | - |

| sec-Butyl Bromide | 137.02 | 210 | 1.53 | 83-84 |

| Sodium | 22.99 | 32.2 | 1.4 | - |

| Diethyl sec-Butylmalonate | 216.27 | 274-278 | 1.27-1.29 | 83-84 |

Spectroscopic Data (Predicted)

Table 3: Predicted ¹H NMR Data for Diethyl sec-Butylmalonate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.2 | Quartet | 4H | OCH₂ CH₃ |

| ~3.3 | Doublet | 1H | α-H |

| ~2.0 | Multiplet | 1H | CH(CH₃)CH₂CH₃ |

| ~1.4 | Multiplet | 2H | CH(CH₃)CH₂ CH₃ |

| ~1.2 | Triplet | 6H | OCH₂CH₃ |

| ~0.9 | Triplet | 3H | CH(CH₃)CH₂CH₃ |

| ~0.8 | Doublet | 3H | CH(CH₃ )CH₂CH₃ |

Table 4: Predicted IR Spectroscopy Data for Diethyl sec-Butylmalonate

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2970 | Strong | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1150 | Strong | C-O stretch (ester) |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Reaction pathway for the synthesis of diethyl sec-butylmalonate.

Caption: Experimental workflow for the synthesis of diethyl sec-butylmalonate.

Conclusion

The alpha-hydrogen of diethyl sec-butylmalonate, while less acidic than those of the parent diethyl malonate, remains a key site of reactivity. Its deprotonation by a suitable base yields a nucleophilic enolate that can participate in a variety of carbon-carbon bond-forming reactions. The steric bulk of the sec-butyl group can influence the kinetics of these reactions. The provided experimental protocol for the synthesis of diethyl sec-butylmalonate serves as a practical illustration of the principles discussed. This guide offers valuable data and methodologies for researchers and professionals engaged in the synthesis of complex organic molecules, where the controlled functionalization of malonic ester derivatives is a critical step.

References

Diethyl sec-butylmalonate: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl sec-butylmalonate is a substituted dialkyl malonate that serves as a critical precursor and building block in organic synthesis. Its structure, featuring a reactive alpha-carbon flanked by two ester groups and substituted with a sec-butyl group, makes it a versatile intermediate for the formation of a wide array of more complex molecules. This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and key applications of diethyl sec-butylmalonate, with a particular focus on its role in the development of pharmaceutical compounds such as barbiturates. Detailed experimental protocols and quantitative data are presented to support its practical application in a laboratory setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of diethyl sec-butylmalonate is provided below. These properties are essential for its handling, application in synthetic procedures, and for predicting its behavior in various chemical environments.

| Property | Value |

| CAS Number | 83-27-2[1][2] |

| Molecular Formula | C₁₁H₂₀O₄[2] |

| Molecular Weight | 216.28 g/mol [2] |

| IUPAC Name | diethyl 2-butan-2-ylpropanedioate |

| Synonyms | Diethyl (1-methylpropyl)malonate, sec-Butylmalonic acid diethyl ester[3] |

| Appearance | Oily liquid |

| Boiling Point | 110-114 °C at 18 mmHg[4] |

| Density | 0.980 g/cm³[4] |

| Solubility | Soluble in chloroform (slightly) and methanol (sparingly). |

| pKa (of α-hydrogen) | ~13 (estimated, similar to diethyl malonate) |

Spectroscopic Data

Spectroscopic analysis is fundamental for the verification of the identity and purity of diethyl sec-butylmalonate. Below is a summary of expected and reported spectroscopic data.

| Spectroscopy Type | Data |

| ¹H NMR | The proton NMR spectrum is characterized by signals corresponding to the ethyl and sec-butyl groups. Expected signals include a triplet for the methyl protons and a quartet for the methylene protons of the two ethyl ester groups. The sec-butyl group will show a triplet for its terminal methyl group, a doublet for the other methyl group, a multiplet for the methylene group, and a multiplet for the methine proton attached to the alpha-carbon. The alpha-proton itself will appear as a doublet. A representative ¹H NMR spectrum is available on ChemicalBook.[1] |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ester groups, the alpha-carbon, the carbons of the two ethyl groups, and the four unique carbons of the sec-butyl group. A representative ¹³C NMR spectrum can be found on ChemicalBook.[5] |

| Infrared (IR) | The IR spectrum is dominated by a strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretching of the ester groups. Strong C-O stretching bands are expected in the 1250-1000 cm⁻¹ region. The C-H stretching of the alkane portions of the molecule will appear as strong bands in the 2970-2850 cm⁻¹ range.[6] |

| Mass Spectrometry (MS) | The electron ionization mass spectrum of diethyl sec-butylmalonate is available in the NIST WebBook.[7] For the isomeric diethyl n-butylmalonate, major fragments are observed at m/z 171 (loss of an ethoxy group) and m/z 160 (loss of an ethyl radical followed by loss of an ethoxy radical).[8] Similar fragmentation patterns involving the loss of the ester and alkyl functionalities can be expected for the sec-butyl isomer. A representative mass spectrum is available on ChemicalBook.[9] |

Synthesis of Diethyl sec-butylmalonate

The most common method for the synthesis of diethyl sec-butylmalonate is the malonic ester synthesis. This involves the alkylation of diethyl malonate with a sec-butyl halide.

Reaction Workflow

Caption: General workflow for the synthesis of diethyl sec-butylmalonate.

Experimental Protocol: Synthesis of Diethyl sec-butylmalonate

This protocol is adapted from established procedures for malonic ester synthesis.[10]

Materials:

-

Absolute ethanol

-

Sodium metal

-

Diethyl malonate

-

sec-Butyl bromide

-

Water

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

2-L three-necked round-bottom flask

-

Reflux condenser with a calcium chloride tube

-

Mercury-sealed mechanical stirrer

-

Dropping funnel

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Sodium Ethoxide Formation: In a 2-L three-necked round-bottom flask equipped with a reflux condenser and mechanical stirrer, add 700 mL of absolute ethanol. Carefully add 35 g (1.52 gram-atoms) of sodium, cut into small pieces, to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

-

Addition of Diethyl Malonate: Heat the sodium ethoxide solution using a steam cone or heating mantle. With stirring, add 250 g (1.56 moles) of diethyl malonate in a steady stream through the dropping funnel.

-

Alkylation: After the addition of diethyl malonate is complete, add 210 g (1.53 moles) of sec-butyl bromide through the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction Completion: Once the addition of sec-butyl bromide is complete, continue to stir and reflux the mixture for 48 hours.

-

Workup:

-

After the reflux period, arrange the apparatus for distillation and remove the ethanol.

-

Treat the residue with 200 mL of water and transfer the mixture to a separatory funnel.

-

Separate the upper ester layer from the aqueous layer.

-

-

Purification:

-

Dry the crude ester layer with anhydrous magnesium sulfate or sodium sulfate.

-

Purify the diethyl sec-butylmalonate by vacuum distillation. Collect the fraction boiling at 110–120 °C / 18–20 mmHg.

-

Yield:

-

The expected yield is approximately 274–278 g (83–84%).

Applications in Organic Synthesis

The primary utility of diethyl sec-butylmalonate lies in its role as a nucleophile after deprotonation of the alpha-carbon. This allows for further functionalization, making it a valuable intermediate in the synthesis of various target molecules.

Synthesis of Barbiturates

A significant application of substituted malonic esters, including diethyl sec-butylmalonate, is in the synthesis of barbiturates. Barbiturates are a class of drugs that act as central nervous system depressants. The synthesis involves the condensation of the dialkyl malonate with urea in the presence of a strong base.

Caption: Condensation of diethyl sec-butylmalonate and urea to form a barbiturate.

Experimental Protocol: General Barbiturate Synthesis

This protocol outlines the general procedure for the condensation of a substituted diethyl malonate with urea.

Materials:

-

Substituted diethyl malonate (e.g., diethyl sec-butylmalonate)

-

Urea (dry)

-

Sodium metal

-

Absolute ethanol

-

Concentrated hydrochloric acid

-

Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Oil bath or heating mantle

-

Büchner funnel and filter flask

Procedure:

-

Prepare Sodium Ethoxide: In a round-bottom flask, dissolve an appropriate amount of sodium metal in absolute ethanol to create a sodium ethoxide solution.

-

Add Reagents: To the sodium ethoxide solution, add a stoichiometric equivalent of the substituted diethyl malonate. Then, add a solution of dry urea dissolved in hot absolute ethanol.

-

Condensation Reaction: Heat the mixture to reflux for several hours (typically 7 hours) using an oil bath heated to around 110 °C. A white solid, the sodium salt of the barbiturate, should precipitate.

-

Workup:

-

After the reaction is complete, add hot water to dissolve the solid.

-

Acidify the solution with concentrated hydrochloric acid until it is acidic.

-

-

Isolation and Purification:

-

Cool the acidic solution in an ice bath to crystallize the barbituric acid derivative.

-

Collect the product by filtration using a Büchner funnel, wash with cold water, and dry in an oven.

-

Yield:

-

Yields for this type of reaction are typically in the range of 72-78%.

Hydrolysis and Decarboxylation

Diethyl sec-butylmalonate can be hydrolyzed to the corresponding dicarboxylic acid, which can then be decarboxylated upon heating to yield 3-methylpentanoic acid. This represents a classic application of the malonic ester synthesis for the preparation of substituted acetic acids.

Conclusion

Diethyl sec-butylmalonate is a valuable and versatile intermediate in organic synthesis. Its utility is well-established, particularly in the malonic ester synthesis for the creation of carbon-carbon bonds and in the production of pharmaceutically relevant compounds like barbiturates. The straightforward synthesis of diethyl sec-butylmalonate, coupled with the reactivity of its alpha-proton, ensures its continued importance for researchers and professionals in the fields of chemistry and drug development. The detailed protocols and data provided in this guide serve as a comprehensive resource for the effective application of this key synthetic precursor.

References

- 1. DIETHYL SEC-BUTYLMALONATE(83-27-2) 1H NMR spectrum [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. watson-int.com [watson-int.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. DIETHYL SEC-BUTYLMALONATE(83-27-2) 13C NMR [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Diethyl sec-butylmalonate [webbook.nist.gov]

- 8. Diethyl butylmalonate | C11H20O4 | CID 67244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. DIETHYL SEC-BUTYLMALONATE(83-27-2) MS spectrum [chemicalbook.com]

- 10. Diethyl butylmalonate [webbook.nist.gov]

Methodological & Application

Application Notes and Protocols: Malonic Ester Synthesis of 3-Methylpentanoic Acid via Diethyl sec-Butylmalonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The malonic ester synthesis is a highly versatile and widely utilized method in organic chemistry for the synthesis of substituted carboxylic acids.[1][2] This synthetic route is valued for its efficiency in forming new carbon-carbon bonds, allowing for the extension of carbon chains and the introduction of various functionalities. The core of the synthesis involves the alkylation of diethyl malonate or a similar malonic ester. The process leverages the acidity of the α-hydrogens of the malonic ester (pKa ≈ 13), which facilitates deprotonation by a moderately strong base, such as sodium ethoxide, to form a stabilized enolate.[3][4] This enolate serves as a potent nucleophile that subsequently undergoes an SN2 reaction with an alkyl halide.[1][3] The resulting alkylated malonic ester can then be hydrolyzed to the corresponding malonic acid, which, upon heating, readily undergoes decarboxylation to yield the desired substituted carboxylic acid.[5][6]

This document provides detailed protocols for the malonic ester synthesis using diethyl malonate and sec-butyl bromide to produce diethyl sec-butylmalonate, which is a key intermediate. This intermediate is then hydrolyzed and decarboxylated to yield 3-methylpentanoic acid. Substituted carboxylic acids and their derivatives, such as those derived from sec-butylmalonic acid, are valuable building blocks and intermediates in the pharmaceutical industry for the synthesis of more complex molecules, including drug candidates.[][8][9]

Overall Reaction Scheme

The multi-step synthesis transforms diethyl malonate into 3-methylpentanoic acid through the formation of a key dialkylmalonate intermediate.

Caption: Overall reaction scheme for the synthesis of 3-methylpentanoic acid.

Experimental Protocols & Data

The synthesis is presented in three main stages: alkylation, saponification (hydrolysis), and decarboxylation.

Stage 1: Synthesis of Diethyl sec-Butylmalonate

This stage involves the formation of a sodium ethoxide base followed by the SN2 alkylation of diethyl malonate with sec-butyl bromide.[10]

Protocol:

-

Apparatus Setup: Equip a 2-liter, three-necked, round-bottomed flask with a mechanical stirrer, a reflux condenser protected by a calcium chloride tube, and a dropping funnel.[3]

-

Sodium Ethoxide Formation: Add 700 mL of absolute ethanol to the flask. Carefully add 35.7 g (1.55 gram atoms) of clean sodium metal in small pieces through the condenser. If the reaction becomes too vigorous, cool the flask with a water bath.[3][11]

-

Addition of Diethyl Malonate: Once all the sodium has dissolved, add 250 g (1.56 moles) of diethyl malonate in a steady stream while stirring.[10]

-

Alkylation: From the dropping funnel, add 210 g (1.53 moles) of sec-butyl bromide at a rate sufficient to maintain a gentle reflux from the heat of the reaction.[10]

-

Reaction Completion: After the addition is complete, stir and heat the mixture under reflux for approximately 48 hours or until the solution is neutral to moist litmus paper.[10][11]

-

Work-up and Isolation:

-

Replace the reflux condenser with a downward condenser and distill off the majority of the ethanol.[10]

-

To the cooled residue, add 200 mL of water and shake thoroughly.[10]

-

Separate the upper ester layer from the aqueous layer.

-

Purify the crude diethyl sec-butylmalonate by vacuum distillation. Collect the fraction boiling at 110–120 °C at 18–20 mm Hg.[10]

-

Table 1: Reagents and Conditions for Diethyl sec-Butylmalonate Synthesis

| Parameter | Value | Reference |

|---|---|---|

| Sodium | 35.7 g (1.55 mol) | [10] |

| Absolute Ethanol | 700 mL | [3] |

| Diethyl Malonate | 250 g (1.56 mol) | [10] |

| sec-Butyl Bromide | 210 g (1.53 mol) | [10] |

| Reflux Time | 48 hours | [10] |

| Boiling Point | 110–120 °C / 18–20 mm Hg | [10] |

| Yield | 274–278 g |[10] |

Stage 2: Saponification to sec-Butylmalonic Acid

The synthesized diethyl sec-butylmalonate is hydrolyzed under basic conditions to form the dicarboxylate salt, which is then acidified.

Protocol:

-

Apparatus Setup: In a 2-liter, three-necked, round-bottomed flask equipped with a stirrer, dissolve 250 g of technical potassium hydroxide in 200 mL of water. Place the flask on a steam cone.[10]

-

Hydrolysis: To the hot KOH solution, add 250 g (1.16 moles) of diethyl sec-butylmalonate in a steady stream with vigorous stirring. A tube connected to a vacuum line can help remove the ethanol byproduct.[10]

-

Reaction Completion: Continue to stir and heat the mixture for 5 hours.[10]

-

Acidification and Extraction:

-

Transfer the flask contents to a beaker and cool in an ice bath.

-

Carefully acidify the mixture with 400 mL of concentrated hydrochloric acid until it is acidic to Congo red indicator paper.[10]

-

Transfer the acidified solution to a separatory funnel and extract the sec-butylmalonic acid with three 200 mL portions of ether.[10]

-

Combine the ether extracts and dry over anhydrous calcium chloride overnight.

-

-

Isolation: Decant the ether solution and remove the ether by evaporation to yield crude sec-butylmalonic acid. This product is often used in the next step without further purification.

Table 2: Reagents and Conditions for Saponification

| Parameter | Value | Reference |

|---|---|---|

| Diethyl sec-Butylmalonate | 250 g (1.16 mol) | [10] |

| Potassium Hydroxide | 250 g | [10] |

| Water | 200 mL | [10] |

| Concentrated HCl | ~400 mL | [10] |

| Reaction Time | 5 hours | [10] |

| Melting Point (sec-Butylmalonic acid) | 102-105 °C |[] |

Stage 3: Decarboxylation to 3-Methylpentanoic Acid

The final step involves the thermal decarboxylation of sec-butylmalonic acid, a characteristic reaction of malonic acids, to produce the target carboxylic acid.[6]

Protocol:

-

Apparatus Setup: Place the crude sec-butylmalonic acid from Stage 2 into a round-bottomed flask suitable for distillation.

-

Decarboxylation: Heat the flask in an oil bath. The temperature is gradually raised, and vigorous evolution of carbon dioxide will be observed.[12] For similar malonic acids, heating to around 130-150 °C is effective.[10] Continue heating until the gas evolution ceases.

-

Purification: The resulting crude 3-methylpentanoic acid can be purified by distillation.

Table 3: Conditions and Product Characterization

| Parameter | Value | Reference |

|---|---|---|

| Decarboxylation Temperature | ~130-150 °C | [10] |

| Boiling Point (3-Methylpentanoic Acid) | 195-197 °C | Not directly found, typical for this size. |

| Density (3-Methylpentanoic Acid) | ~0.925 g/mL | Not directly found, typical for this size. |

Visualized Workflows and Mechanisms

Experimental Workflow

This diagram outlines the complete procedural flow from starting materials to the final purified product.

Caption: Experimental workflow for the three-stage synthesis.

Reaction Mechanism

The mechanism involves enolate formation, nucleophilic attack, ester hydrolysis, and a cyclic transition state for decarboxylation.

Caption: Key mechanistic steps of the malonic ester synthesis.

References

- 1. grokipedia.com [grokipedia.com]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Cas 133-08-4,Diethyl butylmalonate | lookchem [lookchem.com]

- 9. Page loading... [wap.guidechem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. quora.com [quora.com]

Application Notes and Protocols for the Synthesis of Barbiturates from Diethyl sec-butylmalonate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of 5-sec-butyl-5-ethylbarbituric acid (a common barbiturate) starting from diethyl sec-butylmalonate. The synthesis is a classic example of the malonic ester synthesis pathway, a fundamental method in medicinal chemistry for creating a wide range of pharmacologically active compounds.

Barbiturates are a class of drugs derived from barbituric acid that function as central nervous system depressants.[1] The pharmacological properties of these compounds are largely determined by the nature of the substituent groups at the 5-position of the pyrimidine ring.[1][2] The synthesis process generally involves two key stages: the sequential alkylation of a malonic ester to introduce the desired substituents, followed by a condensation reaction with urea to form the heterocyclic barbiturate ring.[1][3]

This document outlines the necessary steps, from the alkylation of diethyl sec-butylmalonate to the final condensation and cyclization, to yield a 5,5-disubstituted barbiturate.

Overall Synthesis Pathway

The synthesis of a 5,5-disubstituted barbiturate from diethyl sec-butylmalonate is a two-stage process. Since diethyl sec-butylmalonate is a mono-substituted malonic ester, a second alkyl group must be introduced before the final ring-forming condensation with urea. This protocol will describe the addition of an ethyl group, a common step in the synthesis of several barbiturate drugs.

-

Stage 1: Ethylation of Diethyl sec-butylmalonate: The first stage involves the deprotonation of diethyl sec-butylmalonate with a strong base, such as sodium ethoxide, to form an enolate. This enolate then acts as a nucleophile, reacting with an ethyl halide (e.g., ethyl bromide) in an S(_N)2 reaction to yield diethyl sec-butylethylmalonate.[4]

-